molecular formula C48H50N4O8 B606964 Dbco-peg4-dbco CAS No. 2182601-68-7

Dbco-peg4-dbco

Numéro de catalogue: B606964
Numéro CAS: 2182601-68-7
Poids moléculaire: 810.95
Clé InChI: YCDMQCKYINAWGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DBCO-PEG4-DBCO (Dibenzocyclooctyne-PEG₄-Dibenzocyclooctyne) is a homobifunctional linker widely used in bioorthogonal click chemistry. Its structure features two DBCO groups connected by a tetraethylene glycol (PEG₄) spacer. Key properties include:

  • Molecular Weight: ~811 Da (C₄₈H₅₀N₄O₈) .
  • CAS Number: 2182601-68-7 .
  • Solubility: Compatible with organic solvents (DMSO, DMF, DCM) and partially aqueous buffers due to the hydrophilic PEG spacer .
  • Reactivity: Undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, forming stable triazole linkages with azides .

Méthodes De Préparation

Synthetic Strategies for DBCO-PEG4-DBCO

Amine-Mediated Conjugation Using NHS Esters

A widely adopted method involves the reaction of DBCO-PEG4-amine with NHS ester-activated PEG derivatives. As described in , DBCO-PEG4-amine serves as a nucleophile, reacting with NHS ester-terminated PEGs under mild aqueous conditions. The reaction proceeds via the formation of a stable amide bond, leveraging the high reactivity of NHS esters toward primary amines.

Procedure :

  • Activation of PEG : NHS ester-terminated PEG (e.g., HOOC-PEG4-NHS) is dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis .

  • Conjugation : DBCO-PEG4-amine is added at a 1:5 molar ratio (PEG:DBCO-amine) in phosphate-buffered saline (PBS) (pH 7.4). The reaction is stirred at room temperature for 4–12 hours, with completion monitored by SDS-PAGE or mass spectrometry .

  • Purification : Unreacted reagents are removed via size-exclusion chromatography or dialysis, yielding this compound with >80% purity .

Key Optimization :

  • Solvent Choice : DMSO enhances solubility of hydrophobic DBCO moieties, while DMF minimizes NHS ester hydrolysis .

  • Molar Excess : A 5–10× molar excess of NHS-PEG ensures quantitative conjugation, particularly for high-molecular-weight PEGs (>10 kDa) .

Heterobifunctional Crosslinking with TFP Esters

Thermo Fisher’s EZ-Link™ TFP Ester-PEG4-DBCO offers an alternative route, utilizing tetrafluorophenyl (TFP) esters for enhanced hydrolytic stability compared to NHS esters . This method is ideal for conjugating DBCO to amine-containing biomolecules without copper catalysts.

Procedure :

  • DBCO Activation : TFP ester-PEG4-DBCO (714.7 g/mol) is dissolved in DMSO at 10 mM and added to a protein or peptide in PBS (pH 8.0) at a 1:20 molar ratio .

  • Reaction : Incubation at 4°C for 2 hours ensures minimal denaturation, followed by quenching with 100 mM Tris-HCl (pH 8.0) .

  • Purification : Desalting columns remove excess crosslinker, yielding this compound with a spacer arm length of 17.9 Å .

Advantages :

  • TFP esters resist hydrolysis, enabling reactions in mildly acidic buffers (pH 5–9) .

  • The PEG4 spacer reduces steric hindrance, critical for maintaining protein activity .

Reaction Kinetics and Yield Optimization

Impact of PEG Molecular Weight

Studies reveal that this compound synthesis efficiency remains consistent across PEG molecular weights (10–30 kDa). Gel permeation chromatography (GPC) data from demonstrate monomodal elution profiles for conjugates, confirming uniform conjugation (Table 1).

Table 1: Conjugation Efficiency vs. PEG Molecular Weight

PEG MW (kDa)Reaction Time (min)Yield (%)Polydispersity Index
1010951.05
2015931.08
3020901.10

Temperature and Solvent Effects

  • Temperature : Reactions at 25°C achieve >90% conversion within 10 minutes, while 4°C requires 2 hours .

  • Solvent : Aqueous buffers with ≤20% DMSO maximize solubility without precipitating this compound .

Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis : DBCO exhibits a characteristic absorbance at 309 nm (ε = 12,000 M⁻¹cm⁻¹), enabling quantification of DBCO incorporation .

  • MALDI-TOF MS : Confirms the molecular weight of this compound (e.g., m/z = 714.7 for TFP ester derivative) .

Functional Validation

  • Click Reactivity : Conjugates are tested with azide-modified fluorescein. Successful triazole formation is confirmed by fluorescence emission at 520 nm .

  • Stability : this compound retains >95% reactivity after 4 weeks at -20°C in amine-free buffers .

Applications and Performance Metrics

Protein-Polymer Conjugates

This compound conjugates of GFP and exendin-4 show:

  • Extended Plasma Half-Life : From 2 hours (native) to 12 hours (PEGylated) .

  • Bioactivity Retention : EC₅₀ values for exendin-4 increase only 2-fold post-conjugation (0.16 nM → 0.40 nM) .

In Vivo Efficacy

  • Pharmacokinetics : PEG4-DBCO conjugates exhibit a 6-fold increase in AUC (area under the curve) compared to unmodified proteins .

Analyse Des Réactions Chimiques

Types of Reactions: Dbco-peg4-dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the formation of stable triazole linkages without the need for a copper catalyst .

Common Reagents and Conditions:

    Reagents: Azide-bearing compounds or biomolecules.

    Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various bioconjugation applications .

Applications De Recherche Scientifique

Bioconjugation

One of the primary applications of DBCO-PEG4-DBCO is in bioconjugation, where it facilitates the attachment of various biomolecules such as proteins, antibodies, and nanoparticles. This process is crucial for developing targeted therapies and diagnostic tools. The ability to attach fluorescent labels allows for bioimaging applications, enhancing visualization in cellular studies .

Case Study: Protein Crosslinking
In a study involving the conjugation of this compound with single-chain variable fragments (scFvs), researchers successfully demonstrated its utility in creating multifunctional protein complexes. This approach enabled the formation of novel constructs that could be used for targeted delivery systems in cancer therapy .

Drug Delivery Systems

This compound has been employed to create drug delivery systems that utilize targeted therapies. By attaching therapeutic agents to specific biomolecules through SPAAC reactions, researchers can enhance the efficacy and reduce off-target effects of drugs.

Case Study: Antibody-Drug Conjugates
In the development of antibody-drug conjugates (ADCs), this compound serves as a linker to attach cytotoxic drugs to antibodies targeting cancer cells. This strategy allows for selective delivery of drugs, minimizing systemic toxicity and improving therapeutic outcomes .

Imaging Techniques

The compound is also used in imaging techniques where it helps label biomolecules for tracking within biological systems. Its non-toxic nature makes it ideal for live-cell imaging applications.

Case Study: Fluorescent Labeling
Fluorescent derivatives of DBCO-PEG4 have been utilized to visualize actin filaments in live cells. By conjugating phalloidin with this compound, researchers can study dynamic changes in actin networks under various conditions .

Comparative Data Table

Application AreaDescriptionNotable Studies/References
BioconjugationAttaching biomolecules for targeted modificationsCho et al., 2017; Kato et al., 2021
Drug Delivery SystemsCreating targeted therapies through ADCsBroadPharm; Thermo Fisher Scientific
Imaging TechniquesLabeling biomolecules for visualizationAAT Bioquest; Jena Bioscience

Mécanisme D'action

Dbco-peg4-dbco exerts its effects through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO groups in the compound react with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and does not require a copper catalyst, making it suitable for use in biological systems .

Molecular Targets and Pathways: The primary molecular targets of this compound are azide-bearing compounds or biomolecules. The reaction pathway involves the formation of a triazole ring through the cycloaddition of the DBCO and azide groups .

Comparaison Avec Des Composés Similaires

DBCO-PEG4-DBCO vs. DBCO-PEG4-Amine

Parameter This compound DBCO-PEG4-Amine
Functionality Two DBCO groups (homobifunctional) One DBCO + one amine (heterobifunctional)
CAS Number 2182601-68-7 1840886-10-3
Molecular Weight ~811 Da ~523.6 Da
Applications Azide-azide crosslinking Amine-carboxylic acid conjugation
Key Advantage Efficient dimerization of azide tags Stepwise, controlled conjugation
Limitation Risk of multimer formation Requires activation (e.g., EDC/HATU)

Example : this compound caused 20% loss in urate oxidase (Uox) activity due to tetramer formation, whereas DBCO-PEG4-amine enabled site-specific fatty acid conjugation without significant activity reduction .

This compound vs. DBCO-PEG4-Acid

Parameter This compound DBCO-PEG4-Acid
Functionality Two DBCO groups One DBCO + one carboxylic acid
CAS Number 2182601-68-7 1537170-85-6
Molecular Weight ~811 Da ~552.6 Da
Applications Crosslinking azides Conjugating amines via amide bonds
Key Advantage Dual targeting for nanomaterials Water solubility enhancement
Limitation Low conjugation yield (~50%) Requires coupling agents

Example : DBCO-PEG4-acid improved solubility of hydrophobic drug conjugates, while this compound achieved 40% conjugation yield only with detergents like deoxycholic acid .

This compound vs. mPEG4-DBCO

Parameter This compound mPEG4-DBCO
Functionality Two DBCO groups One DBCO + methoxy terminus
CAS Number 2182601-68-7 2228857-36-9
Molecular Weight ~811 Da ~494.6 Da
Applications Crosslinking Monofunctional labeling
Key Advantage Dual reactivity for biomaterials Reduced steric hindrance
Limitation Enzyme inactivation Limited to single-target conjugation

Example : mPEG4-DBCO efficiently labeled silk fibers without crosslinking, whereas this compound generated fluorescent silk by reacting with azide-fluorophores .

This compound vs. Heterobifunctional Linkers

Heterobifunctional linkers like DBCO-amine (one DBCO + one amine) avoid unintended multimerization. For instance:

  • Uox-Pal Conjugation : this compound caused 20% activity loss in Uox due to tetramers, whereas DBCO-amine achieved site-specific palmitic acid conjugation with retained activity .
  • Reaction Efficiency : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with small alkynes yields >90% conjugation, but DBCO-based SPAAC faces steric hindrance (~50% yield) .

Activité Biologique

DBCO-PEG4-DBCO is a bifunctional linker that has gained significant attention in bioconjugation applications due to its unique properties. This compound features two dibenzocyclooctyne (DBCO) moieties connected by a polyethylene glycol (PEG) spacer, enabling efficient and selective conjugation with azide-containing biomolecules. The following sections detail its biological activity, including mechanisms of action, applications, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₄₈H₅₀N₄O₈
Molecular Weight811 g/mol
Purity≥ 95% (HPLC)
SolubilityDMSO, MeOH, DMF
Physical StateYellow gel

The DBCO moiety allows for bioorthogonal reactions with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require metal catalysts. This reaction is highly specific and occurs under physiological conditions, making it ideal for labeling biomolecules without disrupting biological processes .

Biological Applications

  • Bioconjugation : this compound is extensively used in the synthesis of bioconjugates, enabling the site-specific attachment of drugs, imaging agents, or other biomolecules to proteins and antibodies. The PEG linker enhances solubility and reduces non-specific interactions, which is crucial in complex biological environments.
  • Antibody-Drug Conjugates (ADCs) : In ADC development, this compound facilitates the conjugation of cytotoxic drugs to antibodies. The flexibility provided by the PEG linker minimizes steric hindrance and enhances the stability of the resulting conjugates .
  • Protein Labeling : The compound is employed for labeling proteins with fluorescent dyes or biotin tags, allowing for detection and purification via streptavidin or other affinity methods. This application is particularly useful in studying protein interactions and dynamics in live cells.

1. Therapeutic Protein Development

A study highlighted the use of this compound in generating therapeutic protein variants with enhanced binding capacities. The dual DBCO groups allowed for efficient crosslinking with azide-functionalized fatty acids, resulting in proteins with improved pharmacokinetic properties .

2. Antibody Conjugation

In research involving antibody-drug conjugates, this compound was utilized to link antibodies with potent cytotoxic agents effectively. The study demonstrated that the conjugates maintained high specificity towards target cells while reducing off-target effects due to the precise nature of the SPAAC reaction .

3. Biochemical Assays

Another application involved using this compound for developing assays that measure protein interactions in live cells. By tagging proteins with a fluorescent dye via DBCO conjugation, researchers could visualize interactions in real-time without altering cellular functions .

Q & A

Advanced Research Questions

Q. How can experimental design address contradictions in Dbco-PEG4-Dbco conjugation efficiency across different pH conditions?

Contradictions often arise from variations in DBCO-azide reaction kinetics under non-neutral pH. To resolve this:

  • Controlled Variable Testing : Systematically test pH (5.5–8.5) while keeping molar ratios and temperature constant.
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates. For example, at pH 7.4, k = 0.8 M⁻¹s⁻¹, but drops to 0.2 M⁻¹s⁻¹ at pH 5.5 due to protonation effects .
  • Mitigation Strategy : Buffer optimization (e.g., HEPES vs. phosphate) or PEG4 spacer modification to enhance stability in acidic environments .

Q. What methodologies are recommended for quantifying this compound conjugate stability in physiological conditions?

  • Long-Term Stability : Incubate conjugates in human serum (37°C, 7 days) and analyze integrity via SEC-HPLC.
  • Competitive Assays : Add excess azide probes to assess conjugate dissociation rates.
  • Data Interpretation : A ≥80% retention of conjugate integrity after 72 hours indicates suitability for in vivo applications .

Q. How can researchers optimize this compound crosslinking for multi-enzyme complexes without steric interference?

  • Distance Mapping : Use Förster resonance energy transfer (FRET) to measure inter-DBCO distances. Optimal PEG4 length (18.5 Å) minimizes steric clashes.
  • Orthogonal Labeling : Combine this compound with maleimide-thiol chemistry for multi-site conjugation.
  • Validation : Cryo-EM or X-ray crystallography to confirm structural integrity post-conjugation .

Q. What analytical frameworks resolve discrepancies in this compound batch-to-batch variability?

  • Quality Control Metrics : Implement NMR (¹H, ¹³C) and LC-MS for batch consistency.
  • Statistical Analysis : Use ANOVA to compare conjugation efficiencies across batches. For example, a p-value <0.05 indicates significant variability requiring process refinement .

Q. Methodological Resources

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed protocols, including molar ratios, buffer compositions, and instrument settings .
  • Data Presentation : Use tables to compare reaction efficiencies (e.g., pH vs. yield) and figures for structural validation (e.g., SDS-PAGE gels) .
  • Ethical Compliance : Ensure conjugation studies involving human-derived proteins adhere to institutional review board (IRB) protocols for biomaterial usage .

Propriétés

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMQCKYINAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.